(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Overview
Description
“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the CAS Number: 1402222-66-5 . It is also known as bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride . The product is intended for research, analysis, and scientific education .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C9H9F2N.2ClH/c210-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h21-3,6,9H,4,12H2;21H/t26-,9+;;/m00…/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the cyclopropanamine group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 411.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Ticagrelor Intermediate : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine serves as a key intermediate in the synthesis of Ticagrelor, an anti-clotting drug. The synthesis process involves Corey-Chaykovsky asymmetric cyclopropanation reactions, with specific conditions like the use of L-menthol as chiral auxiliary agents and CuI as a catalyst, achieving a total yield of 20.0% (Pan Xian-hua, 2013).
- Enzymatic Process for Chiral Alcohol Production : This compound also plays a role in the development of an enzymatic process for preparing chiral alcohols, which are crucial for synthesizing various pharmaceutical intermediates, including (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester (Guo et al., 2017).
Biocatalytic and Biological Applications
- Biocatalytic Synthesis : The compound is used in the biocatalytic synthesis of cyclopropane precursors, enabling efficient and selective enzyme-catalyzed processes. This approach is exemplified in the synthesis of a cyclopropane precursor to Ticagrelor, highlighting the importance of biocatalysis in pharmaceutical manufacturing (Hernandez et al., 2016).
- Pharmacological Research : Research on cyclopropanamine compounds, including variants of this compound, has been conducted in the context of developing novel therapeutic agents for conditions like schizophrenia, Alzheimer’s disease, and epilepsy. These studies focus on the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme critical in regulating gene expression via histone methylation (B. Blass, 2016).
Other Relevant Research
- Stereochemistry and Drug Design : The stereochemistry of cyclopropanamine derivatives, including this compound, is an area of interest in drug design. Studies on the stereoselectivity of these compounds can inform the development of more effective and selective drugs (Yamaguchi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-IMTBSYHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431443 | |
Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220352-38-5 | |
Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220352-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY4B72TG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine important for Ticagrelor synthesis?
A1: Ticagrelor is a chiral molecule, meaning it exists in two mirror-image forms (enantiomers). Only one of these enantiomers, the (1R,2S) form, exhibits the desired antiplatelet activity. Therefore, using the correct enantiomer of this compound as a building block is crucial to ensure the final Ticagrelor product has the correct stereochemistry and biological activity. [, ]
Q2: What are the challenges associated with the synthesis of this compound?
A2: Synthesizing this compound with high enantiomeric purity can be challenging. The key step often involves an asymmetric cyclopropanation reaction, which requires careful optimization of reaction conditions, chiral auxiliaries, and catalysts to favor the formation of the desired (1R,2S) enantiomer over the (1S,2R) enantiomer. []
Q3: What strategies are employed to improve the yield and enantioselectivity of this compound synthesis?
A3: One approach utilizes Corey-Chaykovsky asymmetric cyclopropanation reactions. This method employs a chiral sulfide as the auxiliary, a copper catalyst, and specific reaction conditions. Research has shown that using L-menthol as the chiral auxiliary, trimethylsulfonium iodide as the sulfur-ylide reagent, a specific ratio of DMSO and THF as the solvent, controlled temperature (10-12 °C), and 10% CuI as the catalyst can significantly improve the yield and enantiomeric excess of the desired this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.